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molecular formula C16H12N2O2 B8413368 Phenyl isoquinolin-5-ylcarbamate

Phenyl isoquinolin-5-ylcarbamate

Cat. No. B8413368
M. Wt: 264.28 g/mol
InChI Key: LYFSVAKNESEZCP-UHFFFAOYSA-N
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Patent
US07728005B2

Procedure details

To 5-aminoisoquinoline (2.7 g) were added phenyl chloroformate (2.85 ml), pyridine (2.0 ml) and tetrahydrofuran (50 ml), and the mixture was stirred for 3 hrs. The reaction mixture was diluted with dichloromethane, and washed with water and saturated aqueous sodium hydrogen carbonate. The organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated. Diethyl ether was added to the residue, and the precipitate was collected by filtration to give the title compound (3 g).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2.85 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2.Cl[C:13]([O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:14].N1C=CC=CC=1.O1CCCC1>ClCCl>[CH:7]1[C:8]2[C:3](=[C:2]([NH:1][C:13](=[O:14])[O:15][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH:11]=[CH:10][CH:9]=2)[CH:4]=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
NC1=C2C=CN=CC2=CC=C1
Name
Quantity
2.85 mL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Name
Quantity
2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and saturated aqueous sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
Diethyl ether was added to the residue
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1=NC=CC2=C(C=CC=C12)NC(OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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